molecular formula C19H24N2O5S B11080433 3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide

3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B11080433
M. Wt: 392.5 g/mol
InChI Key: MAOKJPFBAROPPQ-UHFFFAOYSA-N
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Description

3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide is a chemical compound known for its potential pharmaceutical applications. It is characterized by its complex structure, which includes a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a phenyl group. This compound has been studied for its inhibitory effects on certain biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the preparation of the sulfamoyl intermediate by reacting 2-methoxyethanol with sulfuryl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The sulfamoyl intermediate is then coupled with N-phenylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its inhibitory effects on enzymes and proteins, particularly those involved in metabolic pathways.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide stands out due to its unique combination of a sulfamoyl group and a benzamide core, which imparts specific inhibitory properties. Compared to similar compounds, it may offer enhanced potency and selectivity for certain biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C19H24N2O5S/c1-25-13-11-21(12-14-26-2)27(23,24)18-10-6-7-16(15-18)19(22)20-17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3,(H,20,22)

InChI Key

MAOKJPFBAROPPQ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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